molecular formula C7H6N4O2 B13019053 Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13019053
M. Wt: 178.15 g/mol
InChI Key: QXSRUGFVVJLBND-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl 2-bromoacetate, followed by cyclization in the presence of a base such as sodium ethoxide . Another approach includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that use commercially available and inexpensive reagents. The process is optimized to provide high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2, thereby inhibiting their activity. This leads to the suppression of cancer cell proliferation and induction of apoptosis .

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSRUGFVVJLBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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